7-(Chloromethyl)-10-fluoro-12-methyl-1,2,3,4-tetrahydrotetraphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Chloromethyl)-10-fluoro-12-methyl-1,2,3,4-tetrahydrotetraphene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a chloromethyl group, a fluorine atom, and a methyl group attached to a tetrahydrotetraphene backbone. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)-10-fluoro-12-methyl-1,2,3,4-tetrahydrotetraphene typically involves multi-step organic reactions. One common method includes the chloromethylation of a precursor compound, followed by fluorination and methylation steps. The reaction conditions often require the use of catalysts, such as zinc bromide, and solvents like toluene to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes, where chloromethyl methyl ether is used as a chloromethylating agent. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Chloromethyl)-10-fluoro-12-methyl-1,2,3,4-tetrahydrotetraphene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-(Chloromethyl)-10-fluoro-12-methyl-1,2,3,4-tetrahydrotetraphene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of 7-(Chloromethyl)-10-fluoro-12-methyl-1,2,3,4-tetrahydrotetraphene involves its interaction with molecular targets, such as enzymes and receptors. The compound can alkylate DNA, leading to potential mutagenic and carcinogenic effects. It may also inhibit specific enzymes, thereby affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloromethylbenz[a]anthracene: Similar in structure but lacks the fluorine and methyl groups.
10-Fluoro-12-methylbenz[a]anthracene: Similar but lacks the chloromethyl group.
7-(Chloromethyl)-10-fluoro-1,2,3,4-tetrahydrobenz[a]anthracene: Similar but with a different polycyclic backbone .
Uniqueness
7-(Chloromethyl)-10-fluoro-12-methyl-1,2,3,4-tetrahydrotetraphene is unique due to the combination of its substituents and the tetrahydrotetraphene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
104761-71-9 |
---|---|
Molekularformel |
C20H18ClF |
Molekulargewicht |
312.8 g/mol |
IUPAC-Name |
7-(chloromethyl)-10-fluoro-12-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene |
InChI |
InChI=1S/C20H18ClF/c1-12-18-10-14(22)7-9-16(18)19(11-21)17-8-6-13-4-2-3-5-15(13)20(12)17/h6-10H,2-5,11H2,1H3 |
InChI-Schlüssel |
JSHOMPMTCSHDHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=CC2=C(C3=C1C4=C(CCCC4)C=C3)CCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.